molecular formula C11H16N2O4S B14182473 4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide CAS No. 919492-13-0

4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide

Cat. No.: B14182473
CAS No.: 919492-13-0
M. Wt: 272.32 g/mol
InChI Key: NPYRHTQGLPNIDI-RGURZIINSA-N
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Description

4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are organosulfur compounds that contain a sulfonyl group attached to an amine group. This particular compound is characterized by the presence of a methyl group, a nitro group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of 4-methylbenzenesulfonyl chloride with (2S)-3-nitrobutan-2-amine in the presence of a base such as pyridine can yield the desired sulfonamide . Another method involves the use of microwave irradiation to facilitate the reaction between sulfonic acids or their sodium salts and amines .

Industrial Production Methods

Industrial production of sulfonamides often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. For example, sulfonamides can inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria, thereby exerting antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide is unique due to the presence of the nitro group and the specific stereochemistry of the butan-2-yl group. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other sulfonamides .

Properties

CAS No.

919492-13-0

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

4-methyl-N-[(2S)-3-nitrobutan-2-yl]benzenesulfonamide

InChI

InChI=1S/C11H16N2O4S/c1-8-4-6-11(7-5-8)18(16,17)12-9(2)10(3)13(14)15/h4-7,9-10,12H,1-3H3/t9-,10?/m0/s1

InChI Key

NPYRHTQGLPNIDI-RGURZIINSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(C)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(C)[N+](=O)[O-]

Origin of Product

United States

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